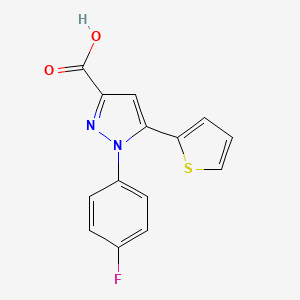
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring (which has a fluorine atom at the 4-position) and a thiophene ring . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 3- and 5-positions of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the thiophene ring could influence properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study on the synthesis of novel Schiff bases, using related chemical structures, demonstrated the potential antimicrobial activity of synthesized compounds. By employing the Gewald synthesis technique and Vilsmeier-Haack reaction, novel Schiff bases were synthesized and showed excellent antimicrobial activity against various microorganisms, highlighting the compound's relevance in developing antimicrobial agents (Puthran et al., 2019).
Decarboxylative Fluorination
Research into the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole, with Selectfluor provides insights into synthesizing fluorinated derivatives. Such methodologies contribute to the broader field of organic synthesis, allowing for the creation of electron-rich, fluorinated compounds that have potential applications in medicinal chemistry and materials science (Yuan et al., 2017).
Structural Characterization and Crystallography
The synthesis and structural characterization of N-substituted pyrazolines, including related compounds, underline the importance of crystallography in understanding molecular conformations and interactions. Such studies are crucial for the rational design of molecules with desired physical, chemical, or biological properties (Loh et al., 2013).
Anticancer Activity
A novel fluoro-substituted compound demonstrated significant anti-lung cancer activity, showcasing the therapeutic potential of fluorinated pyrazole derivatives. This aligns with the broader research trend of designing and synthesizing novel compounds with specific anticancer activities (Hammam et al., 2005).
Chemokine Receptor Antagonism
Compounds structurally related to 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid have been identified as potent CC chemokine receptor 1 (CCR1) antagonists, which could be valuable for treating inflammatory diseases such as rheumatoid arthritis. Such research highlights the compound's utility in developing new therapeutic agents (Latli et al., 2018).
Synthesis of Fluorescent Dyes
Research on highly fluorescent dyes incorporating pyrazole derivatives underscores the compound's potential application in developing new materials for sensing and optical applications. The study of these dyes' conformational restrictions and fluorescence properties can inform the design of advanced fluorescent markers and sensors (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBHDPBHSHVBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)
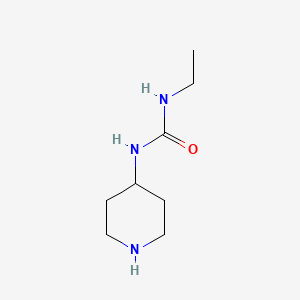
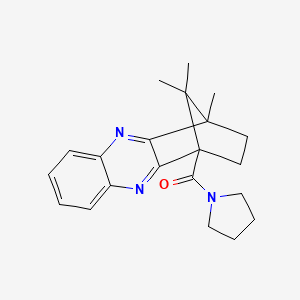
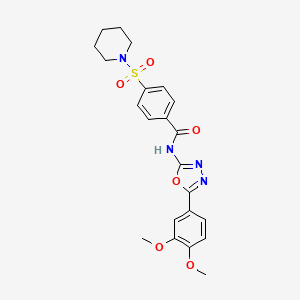
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)
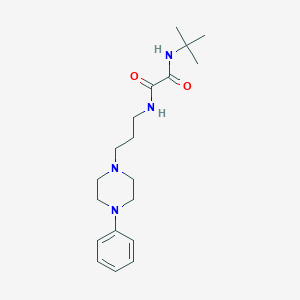
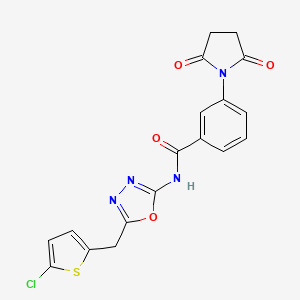
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)
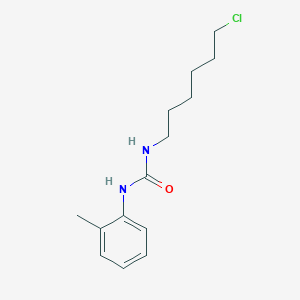
![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)
